Glycoside ST-J is primarily synthesized from steviol glycosides, particularly through enzymatic transglycosylation processes. These processes often utilize cyclodextrin glucosyltransferases from various bacterial sources to modify existing glycosides like stevioside and rebaudioside A, enhancing their sweetness and stability in food applications .
Glycoside ST-J falls under the category of steviol glycosides, which are sugar derivatives of steviol. These compounds are classified based on their structural characteristics and the types of sugar moieties attached to the steviol backbone. Glycoside ST-J specifically may be characterized as a transglycosylated derivative, indicating that it has undergone modification to enhance its properties .
The synthesis of Glycoside ST-J typically involves enzymatic methods, particularly transglycosylation reactions. This process can be optimized using various parameters such as enzyme concentration, substrate concentration, temperature, and pH.
Technical Details:
Glycoside ST-J consists of a steviol backbone with one or more sugar moieties attached via glycosidic bonds. The exact molecular structure can vary depending on the specific sugars involved in its synthesis.
Glycoside ST-J can participate in various chemical reactions typical of glycosides, including hydrolysis and further glycosylation.
Technical Details:
The mechanism through which Glycoside ST-J exerts its effects primarily involves interaction with taste receptors on the tongue, particularly sweet taste receptors (T1R2/T1R3).
Glycoside ST-J has several scientific uses primarily in food technology:
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